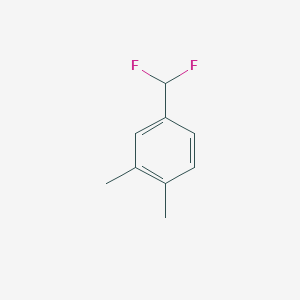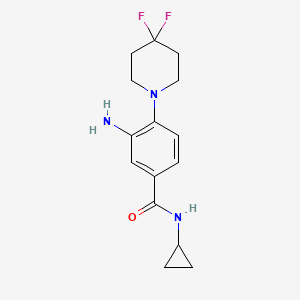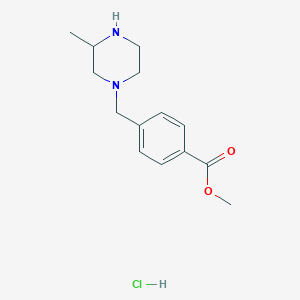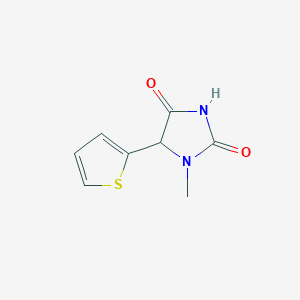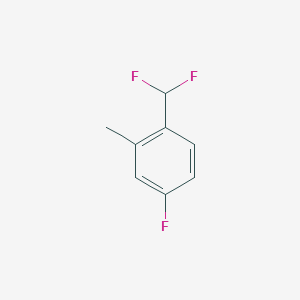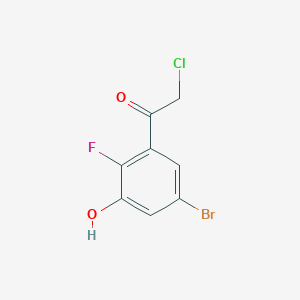
5'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride typically involves the bromination and fluorination of a suitable phenacyl precursor. One common method includes the following steps:
Fluorination: The addition of a fluorine atom, often achieved through the use of fluorinating agents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and conditions. The scalability of these reactions is crucial for industrial applications, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, leading to various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different hydroxylated or dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets through its reactive functional groups. The bromine, fluorine, and hydroxyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar bromine and halogen substitution patterns.
5-Fluoro-2-hydroxyphenacyl bromide: Shares the fluorine and hydroxyl groups but differs in the overall structure.
Uniqueness
5’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenacyl chloride backbone
Eigenschaften
Molekularformel |
C8H5BrClFO2 |
|---|---|
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2,12H,3H2 |
InChI-Schlüssel |
PDSWFZHWLNCPOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)CCl)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
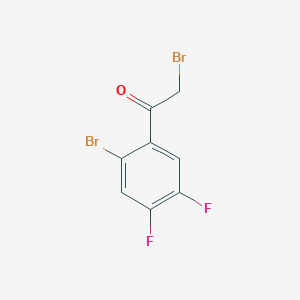

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
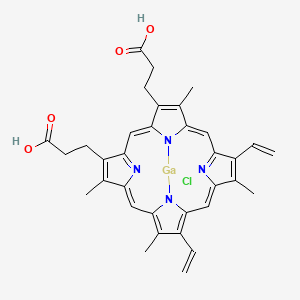

![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
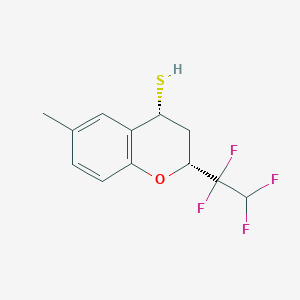
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
